molecular formula C11H13NO7P- B1226671 5-(Para-nitrophenyl phosphonate)-pentanoic acid

5-(Para-nitrophenyl phosphonate)-pentanoic acid

Cat. No. B1226671
M. Wt: 302.2 g/mol
InChI Key: XVVZSEXTAACTPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl (4-carboxybutyl)phosphonate is an organophosphonate oxoanion that is a nitrophenyl phosphonate hapten and transition-state analogue derived from pentanoic acid, with affinity for the germline precursor to catalytic antibody 48G7. It has a role as an epitope. It is a C-nitro compound, a monocarboxylic acid and an organophosphonate oxoanion.

Scientific Research Applications

Enzyme Catalysis and Inhibition

5-(Para-nitrophenyl phosphonate)-pentanoic acid and related compounds have been studied for their role in enzyme catalysis and inhibition. For instance, they are used in studying hydrolysis reactions catalyzed by enzymes like 5'-nucleotide phosphodiesterase, demonstrating efficacy in phosphonate ester hydrolysis (Kelly, Dardinger, & Butler, 1975). Similarly, compounds like ethyl p-nitrophenyl pentylphosphonate have been examined as inhibitors of elastase, an enzyme involved in various biological processes (Nayak & Bender, 1978).

Synthesis and Antiviral Activities

Phosphonate compounds, including those related to 5-(Para-nitrophenyl phosphonate)-pentanoic acid, have been synthesized and evaluated for their antiviral activities. Amide derivatives containing the alpha-aminophosphonate moiety, for example, have shown potential in this area (Hu et al., 2008).

Materials Science and Corrosion Protection

In materials science, phosphonate-based compounds are used in the development of corrosion-resistant coatings. The study of diphosphonate thin films on zinc, for instance, demonstrates the potential of such compounds in creating protective layers against corrosion (Pilbáth et al., 2008).

Medical Imaging and Drug Delivery

These phosphonate derivatives are also explored in medical imaging and drug delivery. For instance, a study focused on a multidentate phosphonate ligand for labeling with radionuclides for targeted diagnosis and therapy shows the versatility of these compounds in biomedical applications (Panwar et al., 2007).

Neuropharmacology

In neuropharmacology, phosphonate analogs have been tested as antagonists of excitatory amino acids in the brain, indicating their potential in neurological research and therapy (Perkins et al., 1981).

Environmental Studies

Finally, in environmental studies, phosphonates, including derivatives of 5-(Para-nitrophenyl phosphonate)-pentanoic acid, are analyzed for their degradation and environmental impact, providing insights into their behavior and fate in natural settings (Lesueur, Pfeffer, & Fuerhacker, 2005).

properties

Product Name

5-(Para-nitrophenyl phosphonate)-pentanoic acid

Molecular Formula

C11H13NO7P-

Molecular Weight

302.2 g/mol

IUPAC Name

4-carboxybutyl-(4-nitrophenoxy)phosphinate

InChI

InChI=1S/C11H14NO7P/c13-11(14)3-1-2-8-20(17,18)19-10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,13,14)(H,17,18)/p-1

InChI Key

XVVZSEXTAACTPS-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCCC(=O)O)[O-]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCCC(=O)O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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